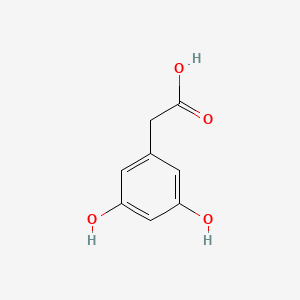
3,5-Dihydroxyphenylacetic acid
描述
3,5-dihydroxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying two hydroxy substituents at positions 3 and 5 on the benzene ring. It has a role as a drug metabolite. It is a monocarboxylic acid, a member of resorcinols and a member of phenylacetic acids. It derives from a phenylacetic acid.
3, 5-Dihydroxyphenylacetic acid belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 3, 5-Dihydroxyphenylacetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3, 5-Dihydroxyphenylacetic acid can be biosynthesized from phenylacetic acid.
作用机制
Biochemical Pathways
It’s structurally similar compound, dihydroxyphenylglycine, is involved in the tyrosine metabolism pathway .
Pharmacokinetics
It’s structurally similar compound, dihydroxyphenylglycine, has been reported to be metabolized by human microbiota .
Result of Action
It’s structurally similar compound, curvulinic acid, has been reported to inhibit seed germination, root growth, and shoot growth .
Action Environment
The action of 2-(3,5-Dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it’s sensitive to air and light, and it needs to be stored in a dry and dark environment .
生化分析
Biochemical Properties
3,5-Dihydroxyphenylacetic acid is involved in several biochemical reactions, primarily due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with polyketide synthases (PKSs), particularly Type III PKS DpgA from Amycolatopsis orientalis, which catalyzes the condensation reaction of malonyl-CoAs to produce 3,5-dihydroxy phenylacetyl-CoA . This interaction is vital for the synthesis of 3,5-dihydroxyphenylglycine, a component in the vancomycin antibiotic family .
Cellular Effects
This compound influences various cellular processes. It has been shown to protect intestinal and pancreatic beta cell lines from cytotoxicity induced by rotenone, an inhibitor of complex I and an inducer of mitochondrial dysfunction . This protective effect is concentration-dependent and involves the reduction of cell death and maintenance of epithelial integrity . Additionally, this compound enhances the activity of aldehyde dehydrogenase (ALDH) and protects cells from acetaldehyde-induced cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It enhances the gene expression of ALDH1A1, ALDH2, and ALDH3A1, and stimulates the nuclear translocation of NFE2-related factor 2 (Nrf2) and aryl hydrocarbon receptor (AhR) . These interactions lead to increased resistance to acetaldehyde-induced cytotoxicity and overall cellular protection . Additionally, this compound acts as an antioxidant, reducing oxidative stress and inhibiting the secretion of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its protective effects over time, particularly in reducing oxidative stress and protecting against mitochondrial dysfunction
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and cytotoxicity. At higher doses, it may lead to adverse effects, including potential toxicity . It is essential to determine the optimal dosage range to maximize its beneficial effects while minimizing any toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of dopamine and is produced by the enzyme monoamine oxidase (MAO) . It can also be converted to other metabolites, such as 3-methoxytyramine, by the enzyme catechol-O-methyltransferase (COMT) . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating neurotransmitter levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is absorbed through the colonic mucosa and distributed to different cellular compartments . Its localization and accumulation are influenced by its interactions with specific transporters and binding proteins, which play a role in its overall bioavailability and efficacy.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Its subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution and function within the cell.
属性
IUPAC Name |
2-(3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOJJDSFSXJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196917 | |
| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-09-1 | |
| Record name | 3,5-Dihydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78075BPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,5-Dihydroxyphenylacetic acid is a microbial metabolite found in the mammalian gut. It arises from the breakdown of dietary flavonoids, particularly those with a 3',4',5'-trihydroxyphenyl substitution like myricetin. [, ]
A: Intestinal microflora possess enzymes capable of cleaving glycosidic bonds in flavonoid glycosides (like myricitrin) to release the aglycone (myricetin in this case). Subsequently, they perform ring fission on the flavonoid structure, ultimately leading to the formation of this compound and other phenolic acids. []
A: Yes. Studies using neomycin, an antibiotic, showed a complete abolishment of this compound excretion in rat urine. This indicates the crucial role of gut microflora in its production. []
A: Research suggests that this compound serves as a precursor for (S)-3,5-dihydroxyphenylglycine (Dpg), an unusual amino acid found in the vancomycin-type antibiotic balhimycin. []
A: A polyketide synthase (PKS), encoded by the dpgA gene, uses malonyl-CoA as a substrate to synthesize this compound. This PKS shares similarities with plant chalcone synthases. []
A: Yes, this compound serves as a starting material in the synthesis of complex natural products. For example, it is utilized in the total synthesis of (+)-xestodecalactone A, a benzannulated macrolide. []
A: While the provided research doesn't delve into specific spectroscopic data, the structure of this compound can be deduced from its name and its use as a building block in organic synthesis. It consists of a benzene ring with two hydroxyl groups at positions 3 and 5, substituted at position 1 with an acetic acid group (-CH2COOH). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-Ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1218060.png)

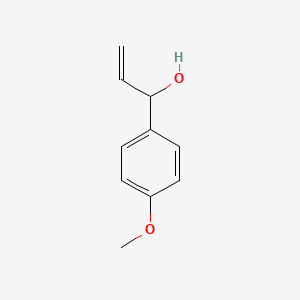


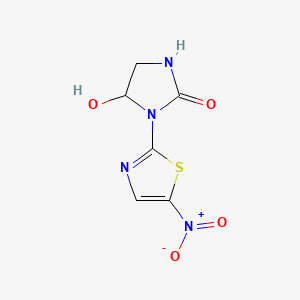
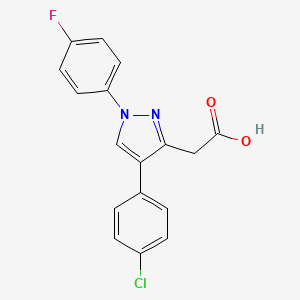

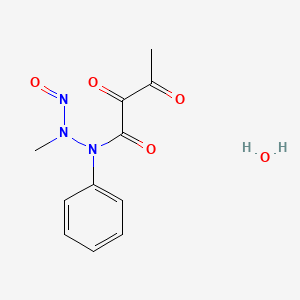



![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)
